Cas no 872038-32-9 (4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane structure
872038-32-9 structure
Product Name:4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
N.o CAS:872038-32-9
MF:C14H18BF3O3
MW:302.097135066986
MDL:MFCD08276838
CID:719404
PubChem ID:24884608
Update Time:2025-05-21

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Propriedades químicas e físicas

Nomes e Identificadores

    • 4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[[4-(trifluoromethoxy)phenyl]methyl]-
    • 4-(Trifluoromethoxy)benzylboronic acid pinacol ester
    • 4-(Trifluoromethoxy)phenylmethylboronic acid, pinacol ester
    • 4,4,5,5-tetramethyl-2-[[4-(trifluoromethoxy)phenyl]methyl]-1,3,2-dioxaborolane
    • 4-(TRIFLUOROMETHOXY)BENZYLBORONIC ACID &
    • 4,4,5,5-Tetramethyl-2-[[4-(trifluoromethoxy)phenyl]methyl]-1,3,2-dioxaborolane (ACI)
    • 2-(1-(4-Trifluoromethoxyphenyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(4-(Trifluoromethoxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(4-trifluoromethoxybenzyl)-1,3,2-dioxaborolane
    • 4-(Trifluoromethoxy)phenylmethylboronic acid pinacol ester
    • SY013343
    • AS-55782
    • AKOS022173110
    • 4,4,5,5-Tetramethyl-2-{[4-(trifluoromethoxy)phenyl]methyl}-1,3,2-dioxaborolane
    • DB-088239
    • 4-(Trifluoromethoxy)phenylmethylboronic acid,pinacol ester
    • CS-W008546
    • 4-(Trifluoromethoxy)benzylboronic acid pinacol ester, 97%
    • DTXSID00584779
    • MFCD08276838
    • 872038-32-9
    • MDL: MFCD08276838
    • Inchi: 1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)9-10-5-7-11(8-6-10)19-14(16,17)18/h5-8H,9H2,1-4H3
    • Chave InChI: CQXXCBRJJSMFRZ-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(CB2OC(C)(C)C(C)(C)O2)=CC=1)(F)F

Propriedades Computadas

  • Massa Exacta: 302.13000
  • Massa monoisotópica: 302.1301091g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 21
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 347
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 27.7Ų

Propriedades Experimentais

  • Cor/Forma: No data available
  • Densidade: 1.139 g/mL at 25 °C
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 100 °C/0.2 mmHg
  • Ponto de Flash: 华氏:221 °F
    摄氏:105 °C
  • Índice de Refracção: 1.458
  • PSA: 27.69000
  • LogP: 4.02550

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Informações de segurança

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139368-1g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 ≥97%
1g
¥248.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139368-5g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 ≥97%
5g
¥1133.90 2023-08-31
Alichem
A019140957-5g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 95%
5g
$155.00 2023-08-31
Alichem
A019140957-25g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 95%
25g
$459.00 2023-08-31
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021791-5g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 97%
5g
¥1361 2024-05-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T857718-1g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 ≥98%
1g
¥241.20 2022-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T51270-5g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane...
872038-32-9 97%
5g
¥1618.0 2023-09-06
Chemenu
CM134214-5g
4,4,5,5-tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 95%
5g
$168 2023-02-18
abcr
AB273947-1 g
4-(Trifluoromethoxy)phenylmethylboronic acid, pinacol ester, 95%; .
872038-32-9 95%
1g
€123.60 2023-04-26
abcr
AB273947-5 g
4-(Trifluoromethoxy)phenylmethylboronic acid, pinacol ester, 95%; .
872038-32-9 95%
5g
€280.00 2023-04-26

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Dimethylformamide ;  24 h, 40 °C
2.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
2.2 3 - 6 h, rt
Referência
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

Método de produção 2

Condições de reacção
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 overnight, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
Referência
A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation
Bastick, Kane A. C.; et al, ChemRxiv, 2023, 1, 1-6

Método de produção 3

Condições de reacção
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  16 h, 80 °C
2.1 Catalysts: (SP-5-23)-[3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline-κN1,κN10]… Solvents: Methylcyclohexane ;  20 min, 100 °C
Referência
Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity
Larsen, Matthew A.; et al, Journal of the American Chemical Society, 2015, 137(26), 8633-8643

Método de produção 4

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
Referência
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation
Bastick, Kane A. C.; et al, ACS Catalysis, 2023, 13(10), 7013-7018

Método de produção 5

Condições de reacção
1.1 Reagents: Water ,  2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  12 h, 80 °C
1.2 Solvents: Triethylamine ;  1 h, rt
1.3 Reagents: Sodium chloride Solvents: Ethyl acetate ,  Water
Referência
Metal-Free Direct Deoxygenative Borylation of Aldehydes and Ketones
Li, Jianbin ; et al, Journal of the American Chemical Society, 2020, 142(30), 13011-13020

Método de produção 6

Condições de reacção
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Heptane
1.2 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
Referência
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  4 h, rt → 100 °C; 15 h, 65 °C
Referência
Regioselective α-benzylation of 3-iodoazetidines via Suzuki cross-coupling
Qiu, Zhenjiang; et al, Tetrahedron Letters, 2019, 60(19), 1321-1324

Método de produção 8

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
Referência
A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation
Bastick, Kane A. C.; et al, ChemRxiv, 2023, 1, 1-6

Método de produção 9

Condições de reacção
1.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
1.2 3 - 6 h, rt
Referência
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

Método de produção 10

Condições de reacção
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Iodine Solvents: N-Methyl-2-pyrrolidone ;  12 h, 120 °C; 120 °C → rt
1.2 Reagents: Triethylamine ;  1 h, rt
Referência
Iodine-Catalyzed Borylation of Benzylic Alcohols
Yin, Chunyu; et al, Organic Letters, 2023, 25(10), 1701-1705

Método de produção 11

Condições de reacção
1.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
Referência
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

Método de produção 12

Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
2.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
2.2 3 - 6 h, rt
Referência
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

Método de produção 13

Condições de reacção
1.1 Solvents: Tetrahydrofuran ,  Heptane ;  0 °C
2.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
Referência
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

Método de produção 14

Condições de reacção
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 min, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 min, rt
1.3 overnight, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
Referência
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation
Bastick, Kane A. C.; et al, ACS Catalysis, 2023, 13(10), 7013-7018

Método de produção 15

Condições de reacção
1.1 Catalysts: (SP-5-23)-[3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline-κN1,κN10]… Solvents: Methylcyclohexane ;  20 min, 100 °C
Referência
Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity
Larsen, Matthew A.; et al, Journal of the American Chemical Society, 2015, 137(26), 8633-8643

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Preparation Products

Fornecedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.